N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
説明
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-24-16-10-17-25-26(24)30-28(35-25)31(19-20-11-8-9-18-29-20)27(32)22-14-6-7-15-23(22)34-21-12-4-3-5-13-21/h3-18H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFEXNUXWOXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and findings from various studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzothiazole moiety, which is known for its diverse biological properties, including antibacterial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzothiazole derivatives. These compounds often exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A study investigating similar thiazole derivatives demonstrated their potential as antibacterial agents, particularly when combined with cell-penetrating peptides. The following table summarizes the antibacterial activity of related compounds, which may provide insights into the expected efficacy of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|---|
| Compound A | 8 | 10.5 | E. coli |
| Compound B | 7.5 | 8 | S. aureus |
| Compound C | 7 | 9 | B. subtilis |
These results indicate a promising antibacterial profile, suggesting that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide may exhibit similar or enhanced activity due to its structural components.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied, with many compounds showing significant cytotoxicity against various cancer cell lines.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, thiazolidine derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways in HeLa cells, highlighting the potential for N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide to affect similar pathways.
Case Studies
- Antibacterial Study : A recent study synthesized a series of thiazole derivatives and assessed their antibacterial activity in vitro. The results indicated that specific substitutions on the thiazole ring could enhance antibacterial efficacy against resistant strains.
- Anticancer Evaluation : Another study focused on the antiproliferative effects of benzothiazole derivatives on human cancer cell lines (A549, MCF-7). The IC50 values were determined, revealing that certain derivatives exhibited significantly lower IC50 values compared to standard treatments.
類似化合物との比較
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886941-81-7)
- Structure: Shares the 4-ethoxybenzothiazole and pyridin-2-ylmethyl groups but replaces the phenoxy with a methylsulfonyl group.
- Molecular weight: 467.6 g/mol .
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 325987-71-1)
- Structure : Features a bulky sulfamoyl group with chloroethyl chains.
- Impact: The sulfamoyl group may enhance solubility but introduces steric hindrance, reducing membrane permeability compared to the target compound’s phenoxy substituent .
N-(Benzo[d]thiazol-2-yl)benzamide Derivatives (e.g., 1.2b–1.2e)
- Structure : Lack ethoxy and pyridin-2-ylmethyl groups.
- Impact : Simpler analogs (e.g., 1.2b: molecular weight 255.21 g/mol) exhibit lower molecular complexity, likely reducing target selectivity .
Thiazole-Based Benzamides
N-(Thiazol-2-yl)-benzamide Analogs (e.g., TTFB)
- Structure: Basic thiazole core without ethoxy or phenoxy groups.
- Impact: These analogs act as selective antagonists of ZAC (CLR superfamily), suggesting the target compound’s ethoxy and phenoxy groups may modulate similar pathways with improved potency or selectivity .
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
- Structure : Contains a piperazinylmethyl and pyridin-3-yl group.
- Impact : The pyridin-3-yl substitution and piperazine moiety may influence binding orientation compared to the target compound’s pyridin-2-ylmethyl group .
Substituted Benzothiazoles in PET Imaging (TOZ Series)
- Examples: TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide).
- Impact: Methoxy and morpholino groups enhance solubility but reduce lipophilicity compared to the ethoxy group in the target compound .
Comparative Data Table
Key Findings and Implications
Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (TOZ series) . Phenoxy vs. sulfonyl/sulfamoyl groups: Electron-donating phenoxy may favor π-π interactions in binding pockets, whereas sulfonyl groups enhance polarity .
Biological Relevance: Pyridin-2-ylmethyl substitution may improve CNS penetration compared to pyridin-3-yl or morpholino groups . Structural complexity (multiple aromatic groups) could enhance selectivity but may reduce solubility .
Synthetic Challenges: Multi-step synthesis required for ethoxy and phenoxy introduction, as seen in related compounds (e.g., coupling reactions in and ) .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected vs. observed ± 0.001 Da) .
- X-ray Crystallography : SHELX-refined structures reveal bond angles and hydrogen-bonding networks critical for stability .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay Standardization : Reproduce experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Orthogonal Validation : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between lipophilicity and antimicrobial efficacy) .
What in vitro models are suitable for assessing anti-inflammatory activity?
Q. Basic
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using ovine COX kits; selectivity ratios >10 indicate COX-2 specificity .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
What strategies improve pharmacokinetic properties of analogs?
Q. Advanced
- Bioisosteric Replacement : Substitute ethoxy with trifluoromethyl to enhance metabolic stability .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
- Microsomal Stability Assays : Monitor degradation rates in liver microsomes to guide structural modifications .
How is stability under physiological conditions evaluated?
Q. Basic
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for hydrolysis of ester/amide bonds .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C suggests shelf stability) .
How are synergistic effects with existing drugs quantified?
Q. Advanced
- Combination Index (CI) : Use CompuSyn software to calculate CI values (<1 indicates synergy) in antimicrobial or cytotoxicity assays .
- Isobologram Analysis : Plot dose-response curves to identify non-additive interactions .
What formulation strategies enhance solubility for in vivo studies?
Q. Basic
- Co-Solvent Systems : Use PEG-400/water (1:1) for oral dosing; confirm stability via dynamic light scattering .
- Nanoemulsions : Prepare with Tween-80 and soybean oil (particle size <200 nm by DLS) .
What advanced methods identify molecular targets?
Q. Advanced
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS .
- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways .
- Molecular Dynamics Simulations : GROMACS simulations predict binding modes to orphan targets (e.g., bacterial PPTases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
